Cbz-Sar-DL-Pro-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Sar-DL-Pro-DL-Arg-OH is a synthetic peptide derivative that incorporates benzyloxycarbonyl (Cbz) as a protecting group. This compound is used in various biochemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Sar-DL-Pro-DL-Arg-OH typically involves the stepwise coupling of amino acids with the benzyloxycarbonyl group serving as a protecting group for the amino functionalities. The process generally includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: The protected amino acids are then coupled using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Deprotection: The benzyloxycarbonyl group is removed by catalytic hydrogenation using palladium on carbon (Pd-C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-Sar-DL-Pro-DL-Arg-OH undergoes various chemical reactions, including:
Hydrogenation: The removal of the benzyloxycarbonyl protecting group via catalytic hydrogenation.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Deprotected Amino Acids: Resulting from hydrogenation.
Substituted Peptides: Formed through nucleophilic substitution.
Hydrolyzed Fragments: Resulting from hydrolysis.
Scientific Research Applications
Cbz-Sar-DL-Pro-DL-Arg-OH is utilized in various scientific research fields:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Cbz-Sar-DL-Pro-DL-Arg-OH involves its interaction with specific molecular targets, primarily through the formation of peptide bonds. The benzyloxycarbonyl group protects the amino functionalities during synthesis, allowing for selective reactions. Upon deprotection, the free amino groups can interact with enzymes or other biological molecules, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Proline: Another peptide derivative with similar protective groups.
Cbz-DL-Arginine: Shares the benzyloxycarbonyl protection but differs in amino acid composition.
Uniqueness
Cbz-Sar-DL-Pro-DL-Arg-OH is unique due to its specific combination of amino acids and the use of benzyloxycarbonyl protection, which provides stability and reactivity suitable for various applications .
Properties
Molecular Formula |
C22H32N6O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[[1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25) |
InChI Key |
PSXDICJGJXJQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.